molecular formula C24H32N4O3S B2455234 N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941959-85-9

N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2455234
CAS No.: 941959-85-9
M. Wt: 456.61
InChI Key: XYPIZNKDPCOXHY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular design incorporates a tetrahydropyrimidine-fused quinazolinone core, a scaffold well-known for its ability to interact with the ATP-binding sites of various kinases. The hexahydroquinazolinone moiety is a recognized pharmacophore in compounds targeting cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle and transcriptional processes. The compound's structure is further elaborated with a diethylaminoethyl side chain, a feature commonly used to enhance solubility and cellular permeability, and a thioacetamide linker connected to an acetylphenyl group, which may contribute to specific binding interactions and selectivity. Researchers utilize this compound as a chemical tool to probe dysregulated kinase signaling pathways in cancer cells. Its potential mechanism of action is hypothesized to involve the competitive inhibition of kinase activity , leading to the disruption of downstream signaling events that drive proliferation and survival in malignant cells. The primary research value of this reagent lies in its application for target validation studies, high-throughput screening assays, and investigating the functional consequences of kinase inhibition in vitro . It enables scientists to dissect complex signal transduction networks and assess the therapeutic potential of targeting specific kinase domains involved in oncogenesis and other proliferative diseases.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-4-27(5-2)13-14-28-21-12-7-6-11-20(21)23(26-24(28)31)32-16-22(30)25-19-10-8-9-18(15-19)17(3)29/h8-10,15H,4-7,11-14,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPIZNKDPCOXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structural complexity suggests that it may exhibit diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a hexahydroquinazoline core linked to a thioacetamide moiety, which is known for its potential pharmacological properties. The presence of the diethylamino group may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation.
  • Case Study : A related compound demonstrated effectiveness against glioma cell lines by inhibiting key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • In Vitro Studies : Research has shown that derivatives of this compound can exhibit antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic functions .

Neuroprotective Effects

The diethylamino group suggests possible neuroprotective effects:

  • Research Findings : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis. This could be beneficial in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell membranes; inhibits metabolism
NeuroprotectiveProtects against oxidative stress

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(3-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines with promising results:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that require further elucidation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Study on Anticancer Activity : A study published in ACS Omega highlighted the design and synthesis of similar compounds with notable anticancer effects against multiple cell lines .
  • Antimicrobial Studies : Research conducted on related thioamide derivatives demonstrated significant antimicrobial activities against resistant strains .
  • Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to specific targets involved in cancer progression and bacterial resistance mechanisms .

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